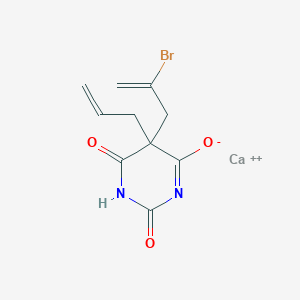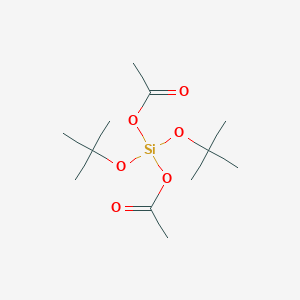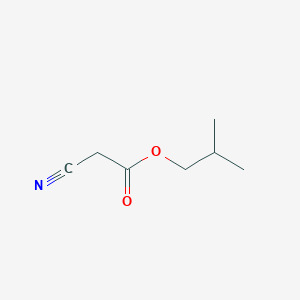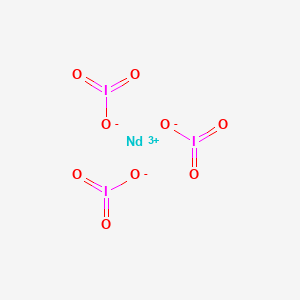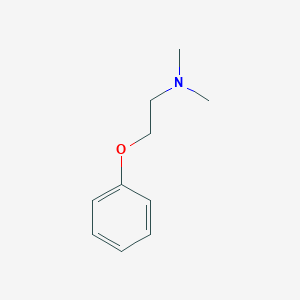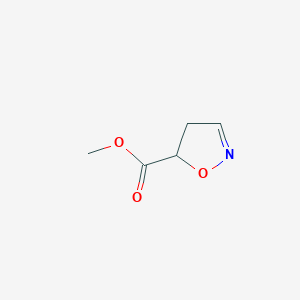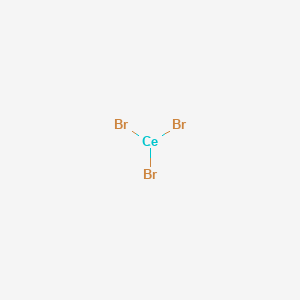
Cerium bromide (CeBr3)
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of CeBr3 has been explored through various methods, including solid-state reactions and hydrothermal techniques. Solid-state reactions involving cerium oxide (CeO2), cerium metal, and bromine sources have been employed to synthesize rare-earth metal bromide ortho-oxidomolybdates, highlighting a method to obtain CeBr3 among other compounds (Hartenbach et al., 2013). Additionally, novel synthetic routes involving ionic liquids have been reported, offering an innovative approach to enhancing the solubility and crystallization of CeBr3 solvates, demonstrating the versatility in synthesis methods (Vasudevan et al., 2011).
Molecular Structure Analysis
CeBr3 crystallizes in isotypic forms with unique space groups, featuring distinct cerium coordination environments. The structure includes cerium cations in distorted tetracapped trigonal prisms, surrounded by bromide and oxygen anions, forming layers and chains that contribute to its properties (Hartenbach et al., 2013). This structural arrangement is pivotal for understanding its luminescence and scintillation efficiency.
Chemical Reactions and Properties
CeBr3 engages in various chemical reactions, including interactions with nitrile compounds to form coordination polymers. These reactions not only establish the chemical versatility of CeBr3 but also influence its photoluminescence spectra, showcasing redshifted emission compared to CeBr3 single crystals and highlighting its potential in materials science (Vasudevan et al., 2014).
Physical Properties Analysis
The physical properties of CeBr3, such as its luminescence and scintillation performance, are significant for its application in radiation detection. Studies have investigated the intrinsic activity of gamma-ray emitting radionuclides in CeBr3 crystals, underlining its radiopurity and suitability as a scintillation detector in nuclear physics applications (Lutter et al., 2013).
Wissenschaftliche Forschungsanwendungen
Gamma-Ray Spectrometry
- Field : Radioanalytical and Nuclear Chemistry
- Application : CeBr3 scintillators are used for the analysis of γ-ray emitting radionuclides in food matrices .
- Method : The efficiency determination of a portable CeBr3 detector-based gamma-ray detection system for food measurements is done using Monte Carlo N-Particle (MCNP) transport code .
- Results : CeBr3 detectors provide the robustness of a scintillator with improved resolution over traditional sodium iodide (NaI) detectors, making them attractive for field deployment or emergency response operations .
Positron Emission Tomography (PET)
- Field : Medical Imaging
- Application : CeBr3 is used in PET scans, a type of imaging test that helps reveal how tissues and organs are functioning .
Computed Tomography (CT)
- Field : Medical Imaging
- Application : CeBr3 is used in CT scans, a type of imaging test that uses x-rays to create detailed pictures of cross-sections of the body .
Geophysics - Measurement While Drilling (MWD)
- Field : Geophysics
- Application : CeBr3 is used in MWD, a type of well logging that incorporates the measurement tools into the drillstring and provides real-time information to help with steering the drill .
Security - Cargo and Luggage Scanning
- Field : Security
- Application : CeBr3 is used in cargo and luggage scanning systems to detect radioactive materials .
Specialist Applications in Nuclear and High Energy Physics
- Field : Nuclear and High Energy Physics
- Application : CeBr3 is used in specialist applications in nuclear and high energy physics .
Homeland Security
- Field : Security
- Application : CeBr3 is used in homeland security for high-resolution gamma spectrometry .
Environmental Remediation
- Field : Environmental Science
- Application : CeBr3 is used in environmental remediation, possibly for the detection and measurement of radioactive contaminants .
Oil Exploration
- Field : Petroleum Geology
- Application : CeBr3 is used in oil exploration, likely for the detection and measurement of natural radioactivity .
Plasma Physics
Environmental Monitoring
- Field : Environmental Science
- Application : CeBr3 is used in environmental monitoring for its resolution and low background .
Space Missions
Safety And Hazards
Zukünftige Richtungen
Standard cerium bromide (CeBr3) detectors are now available from BNC in 2x2 inch encapsulated sizes with greatly improved sensitivity . This paper discusses the merits of CeBr3 from the standpoint of energy resolution and reduction of intrinsic background from actinium-227 (227Ac) contamination . Cerium Bromide is the latest development in room temperature, high resolution scintillation detectors and with a low intrinsic background, is a superior alternative to Lanthanum Halide based scintillators for applications including: homeland security, high resolution gamma spectrometry, medical imaging and geological exploration .
Eigenschaften
IUPAC Name |
tribromocerium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Ce/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOUSOJAOQPDEH-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Br[Ce](Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeBr3, Br3Ce | |
| Record name | cerium(III) bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cerium(III)_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cerium bromide (CeBr3) | |
CAS RN |
14457-87-5 | |
| Record name | Cerium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14457-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cerous bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cerium bromide (CeBr3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



